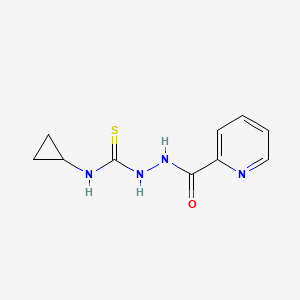
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone, also known as EMIM-MeO-Ph, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a type of imidazolium-based ionic liquid that has shown promise in various applications, including as a solvent, catalyst, and electrolyte.
Mecanismo De Acción
The mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone is not fully understood. However, it is believed that the imidazolium cation of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone interacts with the anion of the compound being dissolved or catalyzed, leading to the formation of a stable complex. This complex then undergoes the desired chemical reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone. However, it has been shown to be non-toxic and non-irritating to human skin and eyes. (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has also been shown to be biodegradable, making it a promising alternative to traditional solvents and electrolytes that are harmful to the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has several advantages for lab experiments. It is a stable and non-volatile liquid that can be easily handled and stored. It is also non-flammable and has a low toxicity, making it a safer alternative to traditional solvents and electrolytes. However, (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone can be expensive to synthesize, and its use may be limited by its solubility and compatibility with certain compounds.
Direcciones Futuras
There are several future directions for the research on (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone. One potential application is as a solvent and electrolyte in energy storage devices, such as batteries and supercapacitors. (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has also shown promise in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. Further research is needed to fully understand the mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone involves the reaction of 2-ethyl-1-methylimidazole with 4-methoxybenzoyl chloride in the presence of a base. The reaction takes place at room temperature, and the resulting product is purified by recrystallization. This method has been shown to produce high yields of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone with good purity.
Aplicaciones Científicas De Investigación
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been extensively studied for its wide range of scientific research applications. One of its most significant applications is as a solvent in various chemical reactions. (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been shown to be an effective solvent for the synthesis of metal nanoparticles, which have potential applications in various fields, including catalysis, drug delivery, and imaging.
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has also been used as a catalyst in various chemical reactions. It has been shown to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has also been used as an electrolyte in dye-sensitized solar cells, where it has been shown to improve the efficiency of the cells.
Propiedades
IUPAC Name |
(2-ethyl-3-methylimidazol-4-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-13-15-9-12(16(13)2)14(17)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMABFXPYWLOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)


![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)


![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)